molecular formula C16H18O5 B11632786 ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11632786
M. Wt: 290.31 g/mol
InChI Key: URKOZPPGJOTDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as acetone, under reflux conditions. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield dihydrochromene derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes and inhibition of essential enzymes.

Comparison with Similar Compounds

Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other chromene derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C16H18O5/c1-5-19-14(17)8-20-13-7-6-12-9(2)10(3)16(18)21-15(12)11(13)4/h6-7H,5,8H2,1-4H3

InChI Key

URKOZPPGJOTDJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.